molecular formula C6H9BrO2 B12312071 rac-(1R,2R)-2-bromocyclobutyl acetate, trans CAS No. 1378827-59-8

rac-(1R,2R)-2-bromocyclobutyl acetate, trans

Cat. No.: B12312071
CAS No.: 1378827-59-8
M. Wt: 193.04 g/mol
InChI Key: NJWFQAGXUFLHDF-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-bromocyclobutyl acetate, trans is a chiral compound with significant interest in organic chemistry due to its unique structural properties. The compound consists of a cyclobutane ring substituted with a bromine atom and an acetate group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-bromocyclobutyl acetate, trans typically involves the bromination of cyclobutyl acetate. One common method is the addition of bromine to cyclobutyl acetate in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-bromocyclobutyl acetate, trans undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form cyclobutyl acetate derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclobutyl acetate with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of cyclobutyl acetate derivatives with various functional groups.

    Reduction: Formation of cyclobutyl acetate.

    Oxidation: Formation of cyclobutyl acetate with oxidized functional groups.

Scientific Research Applications

rac-(1R,2R)-2-bromocyclobutyl acetate, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-bromocyclobutyl acetate, trans involves its interaction with various molecular targets. The bromine atom and acetate group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-fluoromethylcyclobutane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans

Uniqueness

rac-(1R,2R)-2-bromocyclobutyl acetate, trans is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetate group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

1378827-59-8

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(2-bromocyclobutyl) acetate

InChI

InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3

InChI Key

NJWFQAGXUFLHDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC1Br

Origin of Product

United States

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